

Technical Guide: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Cat. No.:	B063184

[Get Quote](#)

CAS Number: 171919-36-1[\[1\]](#)

This technical guide provides an in-depth overview of **1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde**, a heterocyclic compound of significant interest to researchers and drug development professionals. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its role as a key scaffold in the development of kinase inhibitors.

Physicochemical Properties

Quantitative data for **1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde** is not readily available in the literature. However, data for the closely related precursor, 1-Methyl-1H-pyrrolo[2,3-b]pyridine, provides valuable insights into its physical characteristics.

Property	Value	Reference Compound
Molecular Formula	C ₉ H ₈ N ₂ O	1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Molecular Weight	160.17 g/mol	1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Boiling Point	254.2 °C at 760 mmHg	1-Methyl-1H-pyrrolo[2,3-b]pyridine
Flash Point	107.6 °C	1-Methyl-1H-pyrrolo[2,3-b]pyridine
Physical Form	Liquid	1-Methyl-1H-pyrrolo[2,3-b]pyridine
Purity	98%	1-Methyl-1H-pyrrolo[2,3-b]pyridine

Synthesis

The synthesis of **1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde** is typically achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocyclic compounds.^{[2][3][4][5]} This reaction utilizes a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

- 1-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
- Phosphoryl chloride (POCl₃) (1.5 eq)
- N,N-Dimethylformamide (DMF) (3.0 eq)
- Dichloromethane (DCM), anhydrous

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a stirred solution of N,N-dimethylformamide in anhydrous dichloromethane, cooled to 0 °C in an ice bath, slowly add phosphoryl chloride dropwise.
- Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
- Add a solution of 1-Methyl-1H-pyrrolo[2,3-b]pyridine in anhydrous dichloromethane to the reaction mixture dropwise at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a saturated solution of sodium bicarbonate to quench the reaction.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

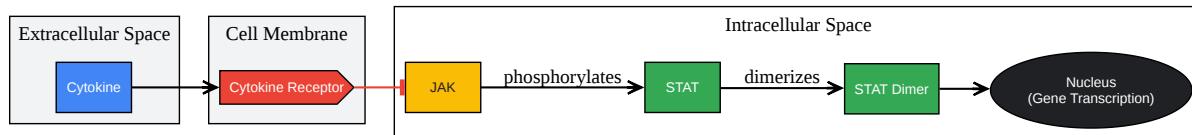
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield **1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde**.

Biological Activity and Therapeutic Potential

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Derivatives of this scaffold have demonstrated potent inhibitory activity against several key signaling pathways implicated in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

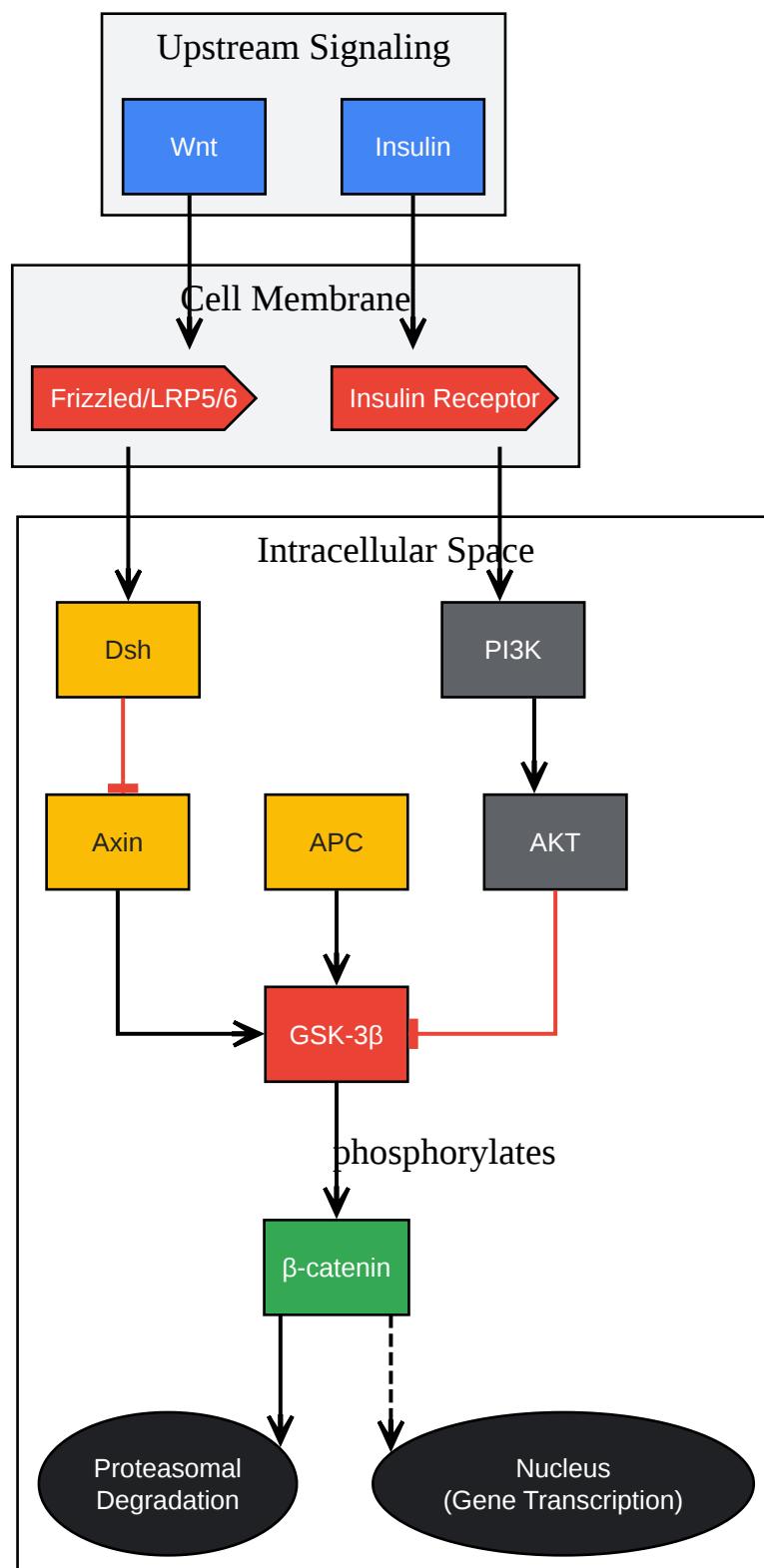
Aberrant activation of the FGFR signaling pathway is a known driver in various cancers.^{[6][7]} Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFR1, 2, and 3. For instance, compound 4h, a derivative, exhibited IC₅₀ values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.^{[6][7]}



[Click to download full resolution via product page](#)

FGFR Signaling Pathway

Janus Kinase (JAK) Inhibition


The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is associated with autoimmune diseases and cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective inhibitors of JAK family kinases, particularly JAK1 and JAK3.

[Click to download full resolution via product page](#)

JAK-STAT Signaling Pathway

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3 β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Potent and selective inhibitors of GSK-3 β based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed, with some derivatives exhibiting IC₅₀ values in the sub-nanomolar range.[8][9][10]

[Click to download full resolution via product page](#)

GSK-3 β Signaling Pathway

Conclusion

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is a valuable building block in the synthesis of potent and selective kinase inhibitors. The straightforward formylation of the 1-methyl-7-azaindole core via the Vilsmeier-Haack reaction provides a versatile platform for further chemical modifications. The demonstrated efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold against critical targets such as FGFR, JAK, and GSK-3 β underscores its importance in the development of novel therapeutics for a range of diseases. Further research into the specific biological activities of **1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde** and its derivatives is warranted to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - C9H8N2O | CSSB00012002220 [chem-space.com]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3 β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b063184#1-methyl-1h-pyrrolo-2-3-b-pyridine-3-carboxaldehyde-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com